molecular formula C32H51N B12935413 Bis(4-decylphenyl)amine

Bis(4-decylphenyl)amine

Cat. No.: B12935413
M. Wt: 449.8 g/mol
InChI Key: AZUSZNZOTKGEPN-UHFFFAOYSA-N
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Description

Bis(4-decylphenyl)amine is an organic compound with the molecular formula C₃₂H₅₁N It is characterized by the presence of two decylphenyl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-decylphenyl)amine typically involves the reaction of 4-decylaniline with a suitable coupling agent. One common method is the reductive amination of 4-decylbenzaldehyde with 4-decylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-decylphenyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Bis(4-decylphenyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-decylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-octylphenyl)amine
  • Bis(4-dodecylphenyl)amine
  • Bis(4-hexylphenyl)amine

Uniqueness

Bis(4-decylphenyl)amine is unique due to its specific decyl chain length, which imparts distinct chemical and physical properties. Compared to similar compounds with different alkyl chain lengths, this compound may exhibit different solubility, reactivity, and biological activity profiles. These differences make it suitable for specific applications where other compounds may not be as effective .

Biological Activity

Bis(4-decylphenyl)amine, a compound belonging to the class of aromatic amines, has garnered attention due to its potential biological activities and applications in various fields. Its structure consists of two para-decylphenyl groups connected by an amine linkage, which influences its chemical properties and interactions with biological systems. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure : The molecular formula of this compound is C26H43NC_{26}H_{43}N, with a molecular weight of approximately 393.65 g/mol. The compound appears as a waxy solid at room temperature.

Synthesis : The synthesis typically involves the alkylation of diphenylamine with decanol, often catalyzed by Lewis acids like aluminum chloride. The general steps include:

  • Preparation of Diphenylamine : Reaction of aniline with phenol.
  • Alkylation : Treating diphenylamine with decanol under acidic conditions.
  • Purification : Recrystallization or distillation to obtain high-purity this compound.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its antioxidant properties, potential cytotoxic effects, and role in modulating cellular signaling pathways.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, which may be attributed to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells.

  • Case Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts, indicating its potential as a protective agent against oxidative damage .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines.

  • Findings : Research indicated that the compound exhibited dose-dependent cytotoxic effects on colorectal adenocarcinoma (Caco-2) and pancreatic cancer (Panc-1) cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Cell LineIC50 (µM)Mechanism of Action
Caco-225Apoptosis via mitochondrial pathway
Panc-130Induction of oxidative stress

Modulation of Cellular Signaling

This compound has been implicated in the modulation of sphingosine kinase activity, which is crucial for various cellular processes including proliferation and survival.

  • Research Insights : It has been observed that the compound can inhibit sphingosine kinase 1 (SphK1), leading to reduced levels of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival and proliferation .

Tables Summarizing Biological Activity

Biological ActivityObserved EffectReference
AntioxidantReduced ROS levels
CytotoxicityDose-dependent effects on cancer cells
Sphingosine Kinase InhibitionDecreased S1P levels

Properties

Molecular Formula

C32H51N

Molecular Weight

449.8 g/mol

IUPAC Name

4-decyl-N-(4-decylphenyl)aniline

InChI

InChI=1S/C32H51N/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28,33H,3-20H2,1-2H3

InChI Key

AZUSZNZOTKGEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCC

Origin of Product

United States

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